N-2-Fluorophenylacetamide Hybrid 6l Achieves 126-Fold Higher α-Glucosidase Inhibition than Acarbose
In a series of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids, the N-2-fluorophenylacetamide-containing derivative 6l demonstrated a Ki of 0.98 nM against α-glucosidase, which is 126-fold more potent than the clinical comparator acarbose (Ki = 123.70 nM) [1]. This result directly establishes the N-2-fluorophenylacetamide moiety as a privileged fragment for achieving nanomolar α-glucosidase inhibitory activity.
| Evidence Dimension | α-Glucosidase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.98 nM (N-2-fluorophenylacetamide derivative 6l) |
| Comparator Or Baseline | Acarbose: Ki = 123.70 nM |
| Quantified Difference | 126-fold more potent than acarbose |
| Conditions | In vitro enzyme inhibition assay; α-glucosidase enzyme. |
Why This Matters
This demonstrates that the N-2-fluorophenylacetamide substructure can confer exceptional target potency, making the building block valuable for medicinal chemistry programs aimed at metabolic disorders.
- [1] Mohammadi-Khanaposhtani M, et al. New 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α-glucosidase enzymes. Arch Pharm (Weinheim). 2022. PMID: 35132681. View Source
